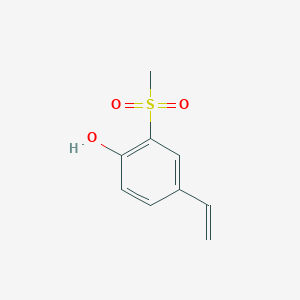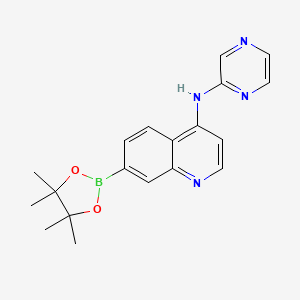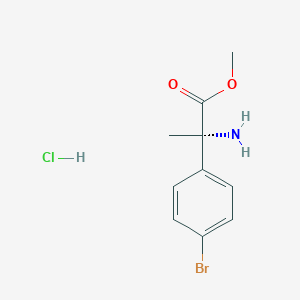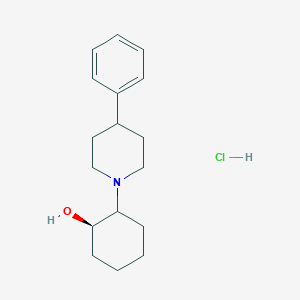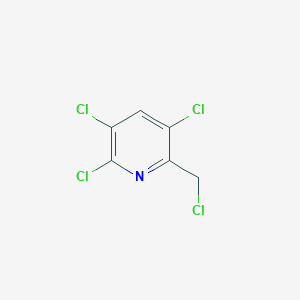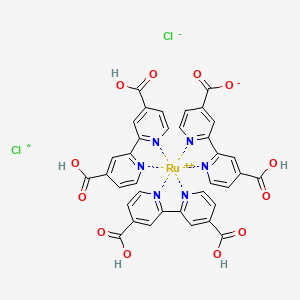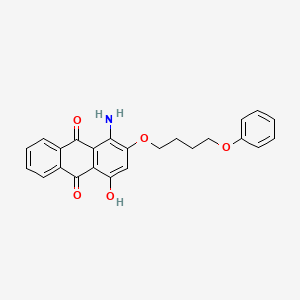
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthraquinone family Anthraquinones are known for their diverse applications in dyes, pigments, and pharmaceuticals due to their unique chemical properties
Synthetic Routes and Reaction Conditions:
Gas Phase Fixed Bed Oxidation Method: This method involves heating anthracene in a vaporization chamber and mixing it with air in a ratio of 1:50 to 1:100.
Liquid Phase Oxidation Method: In this method, anthracene is dissolved in trichlorobenzene and reacted with nitric acid at 105-110°C.
Industrial Production Methods:
Phthalic Anhydride Method: This involves the reaction of phthalic anhydride with benzene in the presence of a silicon-aluminum catalyst at 370-470°C, resulting in the formation of the anthraquinone derivative.
Carboxyl Synthesis Method: Benzene is reacted with carbon monoxide under high pressure (4.88 MPa) and at 200°C to produce the anthraquinone compound.
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Nitric acid, potassium permanganate, and vanadium pentoxide as catalysts.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, sulfonic acids, and nitro compounds.
Major Products Formed:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of hydroquinones and other reduced derivatives.
Substitution: Formation of various substituted anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione has several applications in scientific research:
Wirkmechanismus
The compound exerts its effects primarily through interactions with cellular proteins and DNA. The amino and hydroxy groups facilitate binding to DNA, leading to potential disruptions in cellular processes. The phenoxybutoxy group enhances the compound’s hydrophobic interactions, allowing it to penetrate cellular membranes more effectively . These interactions can result in the inhibition of key enzymes and pathways involved in cell proliferation and survival, making it a promising candidate for anticancer research .
Vergleich Mit ähnlichen Verbindungen
1-Amino-4-hydroxy-2-phenoxyanthraquinone: Similar in structure but lacks the butoxy group, resulting in different solubility and reactivity properties.
1-Amino-4-hydroxy-2-methoxyanthraquinone: Contains a methoxy group instead of the phenoxybutoxy group, leading to variations in its chemical behavior and applications.
1-Amino-2-bromo-4-hydroxy-9,10-anthraquinone:
Uniqueness: 1-Amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione is unique due to the presence of the phenoxybutoxy group, which enhances its hydrophobic interactions and potential for membrane penetration. This makes it particularly valuable in applications requiring strong interactions with cellular membranes and proteins .
Eigenschaften
CAS-Nummer |
62592-00-1 |
|---|---|
Molekularformel |
C24H21NO5 |
Molekulargewicht |
403.4 g/mol |
IUPAC-Name |
1-amino-4-hydroxy-2-(4-phenoxybutoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C24H21NO5/c25-22-19(30-13-7-6-12-29-15-8-2-1-3-9-15)14-18(26)20-21(22)24(28)17-11-5-4-10-16(17)23(20)27/h1-5,8-11,14,26H,6-7,12-13,25H2 |
InChI-Schlüssel |
DNIGXAQMJSGHCD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




